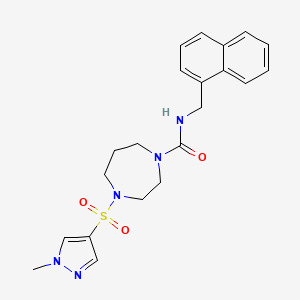
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide is a synthetic molecule that has drawn attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and enzyme inhibition properties, alongside relevant structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₉H₂₁N₃O₂S
- Molecular Weight : 355.5 g/mol
The structure features a pyrazole ring linked to a sulfonamide moiety and a naphthalene substituent, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of pyrazole and sulfonamide exhibit significant antimicrobial properties. In a study evaluating a series of pyrazole-sulfonamide compounds, it was found that compounds with similar structures to the target compound displayed promising antibacterial activity against various pathogens, including Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 4f | Candida albicans | 62.5 |
| 3a | Staphylococcus aureus | 31.25 |
| 4g | Escherichia coli | 125 |
Antioxidant Activity
The antioxidant potential of compounds similar to the target molecule has been evaluated through various assays. The presence of both pyrazole and sulfonamide moieties contributes to a synergistic effect, enhancing their ability to scavenge free radicals .
Table 2: Antioxidant Activity Comparison
| Compound | Assay Used | IC50 (µg/mL) |
|---|---|---|
| 3a | DPPH Scavenging | 45 |
| 4f | ABTS Assay | 50 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in relation to acetylcholinesterase (AChE) and urease. Several derivatives have shown strong inhibitory activity against these enzymes, indicating potential therapeutic applications in neurodegenerative diseases and gastric disorders .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 |
| 7m | Urease | 0.63 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the sulfonamide and pyrazole groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic rings enhances antimicrobial potency, while hydrophobic interactions from the naphthalene moiety contribute to enzyme binding affinity .
Case Studies
A notable case study involved the synthesis and evaluation of a series of hybrid heterocyclic compounds where the target compound was included in a broader investigation into dual-action agents with both antimicrobial and antioxidant properties. The results demonstrated that compounds with structural similarities exhibited enhanced bioactivity compared to standard drugs .
属性
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-(naphthalen-1-ylmethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-24-16-19(15-23-24)30(28,29)26-11-5-10-25(12-13-26)21(27)22-14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,15-16H,5,10-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWBJVQHFNWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














